REACTION_CXSMILES
|
[C:1]([NH:5][OH:6])(=[O:4])[CH2:2][CH3:3].[CH2:7]([N:9]=[C:10]=[O:11])[CH3:8]>C(N(CC)CC)C.C(Cl)Cl>[CH2:7]([NH:9][C:10]([N:5]([O:6][C:10]([NH:9][CH2:7][CH3:8])=[O:11])[C:1](=[O:4])[CH2:2][CH3:3])=[O:11])[CH3:8]
|
Name
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|
Quantity
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4.5 g
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Type
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reactant
|
Smiles
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C(CC)(=O)NO
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvent was then removed under vacuum
|
Type
|
CUSTOM
|
Details
|
leaving a residue which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from a solution of methylene chloride and hexane leaving the
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
C(C)NC(=O)N(C(CC)=O)OC(=O)NCC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |